molecular formula C31H35F3N2O11 B13843631 Des-[2-(2-Amino-4-thiazolyl)acetyl] 2-(N-(4-Aminophenethyl)-N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate

Des-[2-(2-Amino-4-thiazolyl)acetyl] 2-(N-(4-Aminophenethyl)-N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate

Cat. No.: B13843631
M. Wt: 668.6 g/mol
InChI Key: WFAJGJVMZGTMAA-SKGYKWDNSA-N
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Description

Des-[2-(2-Amino-4-thiazolyl)acetyl] 2-(N-(4-Aminophenethyl)-N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate is a complex chemical compound with significant potential in various scientific fields This compound is derived from Mirabegron, a β3-adrenoceptor agonist used in the treatment of overactive bladder

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Des-[2-(2-Amino-4-thiazolyl)acetyl] 2-(N-(4-Aminophenethyl)-N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate involves multiple steps, starting with the preparation of the thiazolyl and aminophenethyl intermediates. These intermediates are then coupled with Mirabegron through a series of condensation and acylation reactions. The final step involves the glucuronidation of the compound to enhance its solubility and bioavailability.

Industrial Production Methods

Industrial production of this compound requires precise control of reaction conditions, including temperature, pH, and solvent choice. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of a high-quality compound suitable for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Des-[2-(2-Amino-4-thiazolyl)acetyl] 2-(N-(4-Aminophenethyl)-N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate undergoes various chemical reactions, including:

    Oxidation: The amino and thiazolyl groups can be oxidized to form corresponding oxides.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The trifluoroacetamido group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound

Scientific Research Applications

Des-[2-(2-Amino-4-thiazolyl)acetyl] 2-(N-(4-Aminophenethyl)-N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential effects on cellular signaling pathways and receptor interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various medical conditions, including overactive bladder and metabolic disorders.

    Industry: Utilized in the development of new pharmaceuticals and as a reference material in quality control processes.

Mechanism of Action

The mechanism of action of Des-[2-(2-Amino-4-thiazolyl)acetyl] 2-(N-(4-Aminophenethyl)-N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate involves its interaction with β3-adrenoceptors, leading to the activation of adenylate cyclase and increased levels of cyclic AMP. This activation results in the relaxation of smooth muscle cells, particularly in the bladder, and improved bladder control. The compound’s glucuronide moiety enhances its solubility and bioavailability, allowing for more effective delivery to target tissues.

Comparison with Similar Compounds

Similar Compounds

    Mirabegron: The parent compound, used in the treatment of overactive bladder.

    Des-[2-(2-Amino-4-thiazolyl)acetyl] Mirabegron: A simpler derivative with fewer functional groups.

    2-(N-(4-Aminophenethyl)-N-Trifluoroacetamido Mirabegron: Another derivative with different functional groups.

Uniqueness

Des-[2-(2-Amino-4-thiazolyl)acetyl] 2-(N-(4-Aminophenethyl)-N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate is unique due to its combination of functional groups, which enhance its chemical properties and potential applications. The addition of the glucuronide moiety, in particular, improves its solubility and bioavailability, making it a promising candidate for further research and development.

Properties

Molecular Formula

C31H35F3N2O11

Molecular Weight

668.6 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[(1R)-2-[2-(4-aminophenyl)ethyl-(2,2,2-trifluoroacetyl)amino]-1-phenylethoxy]oxane-2-carboxylate

InChI

InChI=1S/C31H35F3N2O11/c1-17(37)43-24-25(44-18(2)38)27(45-19(3)39)29(47-26(24)28(40)42-4)46-23(21-8-6-5-7-9-21)16-36(30(41)31(32,33)34)15-14-20-10-12-22(35)13-11-20/h5-13,23-27,29H,14-16,35H2,1-4H3/t23-,24-,25-,26-,27+,29+/m0/s1

InChI Key

WFAJGJVMZGTMAA-SKGYKWDNSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)O[C@@H](CN(CCC2=CC=C(C=C2)N)C(=O)C(F)(F)F)C3=CC=CC=C3)C(=O)OC)OC(=O)C

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(CN(CCC2=CC=C(C=C2)N)C(=O)C(F)(F)F)C3=CC=CC=C3)C(=O)OC)OC(=O)C

Origin of Product

United States

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